molecular formula C10H16N2OSi B11896240 N'-[(Trimethylsilyl)oxy]benzenecarboximidamide CAS No. 53127-67-6

N'-[(Trimethylsilyl)oxy]benzenecarboximidamide

Cat. No.: B11896240
CAS No.: 53127-67-6
M. Wt: 208.33 g/mol
InChI Key: HUWLDEJCPXPJEI-UHFFFAOYSA-N
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Description

N’-[(Trimethylsilyl)oxy]benzenecarboximidamide is a compound that features a trimethylsilyl group bonded to a benzenecarboximidamide structure. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.

Preparation Methods

The synthesis of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide involves the introduction of a trimethylsilyl group to the benzenecarboximidamide structure. One common method involves the use of trimethylsilyl chloride as a silylating agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent. The reaction can be represented as follows:

[ \text{Benzenecarboximidamide} + \text{Trimethylsilyl chloride} \rightarrow \text{N’-[(Trimethylsilyl)oxy]benzenecarboximidamide} + \text{HCl} ]

Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

N’-[(Trimethylsilyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. For example, treatment with fluoride ions can remove the trimethylsilyl group, leading to the formation of the corresponding hydroxyl derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(Trimethylsilyl)oxy]benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group can temporarily protect reactive functional groups, allowing for selective reactions to occur at other sites within the molecule. This protection is typically achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions, such as treatment with fluoride ions .

Comparison with Similar Compounds

N’-[(Trimethylsilyl)oxy]benzenecarboximidamide can be compared with other silyl-protected compounds, such as:

    Trimethylsilyl chloride: Used as a silylating agent in various organic reactions.

    Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.

    Trimethylsilyl trifluoromethanesulfonate: A strong silylating agent used in the protection of alcohols and amines.

The uniqueness of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide lies in its specific structure, which combines the properties of the trimethylsilyl group with the benzenecarboximidamide moiety, making it particularly useful in specialized synthetic applications .

Properties

CAS No.

53127-67-6

Molecular Formula

C10H16N2OSi

Molecular Weight

208.33 g/mol

IUPAC Name

N'-trimethylsilyloxybenzenecarboximidamide

InChI

InChI=1S/C10H16N2OSi/c1-14(2,3)13-12-10(11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,11,12)

InChI Key

HUWLDEJCPXPJEI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)ON=C(C1=CC=CC=C1)N

Origin of Product

United States

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